![molecular formula C19H19N5OS B2463196 4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine CAS No. 1798622-93-1](/img/structure/B2463196.png)
4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine
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Overview
Description
The compound “4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine” is a complex organic molecule that contains several functional groups, including a benzyl group, a pyridinyl group, a 1,2,3-triazolyl group, a carbonyl group, and a thiomorpholine ring . These functional groups suggest that the compound could have a variety of chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a 1,2,3-triazole ring suggests that the compound could have interesting electronic properties, as the triazole ring is a type of azole, a class of five-membered aromatic heterocyclic compounds that contain at least one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group could undergo reactions like nucleophilic addition or reduction, while the triazole ring could participate in reactions like N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its molecular structure, polarity, and the presence of functional groups. For example, the presence of a carbonyl group could influence the compound’s polarity and reactivity .Scientific Research Applications
Therapeutic Potential
Imidazole and triazole, which are structural components of the compound, have been found to have a broad range of chemical and biological properties . They are known for their therapeutic potential and are used in the development of new drugs .
Antimicrobial Activity
Compounds containing imidazole and triazole moieties have shown different biological activities such as antibacterial, antimycobacterial, antifungal, and antihelmintic activities .
Anticancer Activity
A series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives, which are structurally similar to the compound , have shown EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines .
Apoptosis Induction
Detailed biological studies have suggested that similar compounds can induce apoptosis in cancer cells .
Anti-inflammatory and Antioxidant Activity
Imidazole and triazole derivatives have shown anti-inflammatory and antioxidant activities .
Antiviral Activity
Triazole nucleus is present in several commercially available antiviral drugs .
Mechanism of Action
Target of Action
The primary target of the compound “4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine” is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are vital for maintaining cell structure and facilitating cell division.
Mode of Action
The compound binds to the colchicine binding site of the tubulin , inhibiting its polymerization. This disrupts the formation of microtubules, leading to cell cycle arrest and ultimately apoptosis .
Biochemical Pathways
The disruption of microtubule formation affects various biochemical pathways. It primarily impacts the cell cycle , particularly the mitotic phase where microtubules are essential for chromosome segregation. The inability to form microtubules leads to mitotic arrest , triggering apoptosis , or programmed cell death .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cells . By inhibiting tubulin polymerization, the compound disrupts cell division, leading to cell death. This makes it a potential candidate for use as a cancer therapeutic , as it could selectively induce apoptosis in rapidly dividing cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1-benzyl-5-pyridin-4-yltriazol-4-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-19(23-10-12-26-13-11-23)17-18(16-6-8-20-9-7-16)24(22-21-17)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMXUQRCRPZBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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